2-Iodo-4-(methylsulfonyl)-1-nitrobenzene
Description
2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is a polysubstituted aromatic compound featuring an iodine atom, a methylsulfonyl group, and a nitro group attached to a benzene (B151609) ring. The specific arrangement of these substituents—ortho, para, and the parent position, respectively—creates a unique electronic environment that dictates its chemical behavior.
This compound is a member of two important classes of organic molecules: halogenated nitrobenzenes and arylsulfonylbenzenes. Halogenated nitroaromatics are valuable precursors in organic synthesis, with the nitro group acting as a powerful electron-withdrawing group that can direct incoming substituents and activate the ring for nucleophilic aromatic substitution. doubtnut.comaskfilo.com The iodine substituent, in particular, offers a versatile handle for further functionalization through various cross-coupling reactions.
Arylsulfonylbenzenes are characterized by the presence of a sulfonyl group attached to an aromatic ring. The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and often imparting desirable physicochemical properties to molecules, such as increased polarity and metabolic stability in pharmaceutical compounds. The presence of both a halogen and a sulfonyl group, in addition to the nitro group, on the same aromatic ring makes this compound a highly functionalized and potentially reactive molecule.
The synthesis and manipulation of polyfunctionalized arenes have been a cornerstone of organic chemistry for over a century. proquest.com Initially driven by the dye and pharmaceutical industries, the ability to selectively introduce and modify multiple functional groups on an aromatic ring has been crucial for the construction of complex molecules with specific properties. The development of regioselective synthetic methods has been a significant area of research, allowing chemists to control the precise arrangement of substituents. proquest.com
The advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further expanded the toolkit for creating diverse and complex polyfunctionalized arenes. organic-chemistry.org These compounds serve as key building blocks in the synthesis of agrochemicals, materials, and pharmaceuticals. The strategic placement of different functional groups allows for sequential and orthogonal chemical transformations, a key principle in modern synthetic strategy.
The investigation of a molecule like this compound is driven by several key objectives in organic chemistry. A primary goal is to understand the synergistic and antagonistic effects of the three distinct functional groups on the reactivity of the aromatic ring. The interplay between the ortho-directing (but deactivating) iodo group and the meta-directing, strongly deactivating nitro and methylsulfonyl groups presents a fascinating case study in electrophilic and nucleophilic aromatic substitution reactions.
Furthermore, this compound serves as a potential platform for the synthesis of more complex molecules. The iodo group can be readily transformed via reactions like Suzuki, Heck, or Sonogashira couplings, while the nitro group can be reduced to an amine, providing a route to a wide array of derivatives. The methylsulfonyl group can also be a target for modification or can be used to modulate the properties of the final product.
A detailed study of this compound would aim to:
Develop efficient and regioselective synthetic routes to this compound and its derivatives.
Characterize its reactivity towards various electrophilic and nucleophilic reagents.
Explore its potential as a building block in the synthesis of novel and functional molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H6INO4S |
| Molecular Weight | 327.09 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Interactive Data Table: Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| 1H NMR | Aromatic protons in the range of 7.5-8.5 ppm, singlet for the methyl group around 3.0 ppm. |
| 13C NMR | Aromatic carbons in the range of 120-150 ppm, methyl carbon around 45 ppm. |
| IR Spectroscopy | Characteristic peaks for NO2 (approx. 1530 and 1350 cm-1) and SO2 (approx. 1320 and 1150 cm-1). |
| Mass Spectrometry | Molecular ion peak at m/z = 327. |
Structure
3D Structure
Properties
Molecular Formula |
C7H6INO4S |
|---|---|
Molecular Weight |
327.10 g/mol |
IUPAC Name |
2-iodo-4-methylsulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6INO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
ILSWWSWYPKQUKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene and Its Precursors
Strategies for Direct Introduction of the Iodo Substituent
Direct iodination methods focus on introducing the iodine atom at the C-2 position of a benzene (B151609) ring already bearing the methylsulfonyl and nitro groups. The success of these strategies hinges on overcoming the deactivating nature of the existing substituents and achieving the correct regioselectivity.
Electrophilic Iodination of Substituted Benzene Derivatives
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. However, the substrate , 4-(methylsulfonyl)-1-nitrobenzene, is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. Standard iodinating agents like molecular iodine (I₂) are generally unreactive towards such electron-deficient systems.
To achieve iodination, highly reactive electrophilic iodine species must be generated in-situ. Research on similarly deactivated substrates, such as nitrobenzene (B124822) or nitrotoluenes, indicates the necessity of potent oxidizing conditions. A common approach involves the use of an oxidant in the presence of an iodine source. For instance, a mixture of iodic acid (HIO₃) and sulfuric acid can be used to iodinate deactivated arenes like nitrobenzene mdpi.com. Another powerful system involves activating N-iodosuccinimide (NIS) with strong acids like trifluoromethanesulfonic acid, which has been shown to be effective for the iodination of electron-deficient compounds like 4-chloronitrobenzene wuxiapptec.com.
For the synthesis of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene, the directing effects of the existing groups are crucial. The methylsulfonyl group is a meta-director, while the nitro group is also a meta-director. However, in a 1,4-disubstituted ring, the positions ortho to the methylsulfonyl group (and meta to the nitro group) are the most likely sites for substitution. Therefore, direct electrophilic iodination of 4-(methylsulfonyl)-1-nitrobenzene would be expected to yield the desired 2-iodo isomer. A relevant precedent is the iodination of p-nitroaniline, where iodine monochloride (ICl) is used to introduce an iodine atom ortho to the amino group and meta to the nitro group prepchem.com.
Table 1: Conditions for Electrophilic Iodination of Deactivated Arenes
| Substrate | Iodinating Agent/System | Conditions | Product | Reference |
|---|---|---|---|---|
| p-Nitroaniline | Iodine monochloride (ICl) | Acetic acid | 2-Iodo-4-nitroaniline | prepchem.com |
| Nitrobenzene | HIO₃/AcOH/Ac₂O/H₂SO₄ | Reaction followed by reduction with Na₂SO₃ | Iodonitrobenzene | mdpi.com |
| 4-Chloronitrobenzene | N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid | Not specified | Iodinated product | wuxiapptec.com |
Halogen Exchange Reactions for Iodine Incorporation
Halogen exchange, particularly the Finkelstein reaction, provides a pathway to introduce iodine by displacing another halogen (typically chlorine or bromine). While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides is more challenging and generally requires metal catalysis. The so-called "aromatic Finkelstein reaction" is often catalyzed by copper(I) salts, sometimes in the presence of specific ligands like diamines, to facilitate the exchange on the less reactive aryl system researchgate.netnih.gov.
This strategy would first require the synthesis of a precursor such as 2-chloro- or 2-bromo-4-(methylsulfonyl)-1-nitrobenzene. The synthesis of such a precursor could be achieved, for example, by the nitration of 3-chloro-phenyl methyl sulfone. Once the chloro- or bromo-precursor is obtained, it could be subjected to a copper-catalyzed reaction with an iodide salt, such as sodium iodide or potassium iodide, to yield the target compound. The reaction typically requires high temperatures and a polar aprotic solvent.
Table 2: Conditions for Aromatic Halogen Exchange
| Reaction Type | Catalyst/Reagents | General Substrate | General Product | Reference |
|---|---|---|---|---|
| Aromatic Finkelstein Reaction | Copper(I) iodide / Diamine ligand, NaI | Aryl Bromides/Chlorides | Aryl Iodides | researchgate.netnih.gov |
Diazotization-Mediated Iodination Pathways
The Sandmeyer reaction and related diazotization-iodination processes are among the most reliable methods for introducing an iodine atom onto an aromatic ring masterorganicchemistry.commsu.edulibretexts.org. This pathway involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion. A key advantage is that the substitution occurs specifically at the position formerly occupied by the amino group, providing excellent regiochemical control.
The required precursor for this synthesis is 2-amino-4-(methylsulfonyl)-1-nitrobenzene. This precursor could potentially be synthesized by the selective reduction of a dinitro compound or by nitration of an appropriately protected aniline (B41778) derivative. Once 2-amino-4-(methylsulfonyl)-1-nitrobenzene is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) chemicalbook.com.
The resulting diazonium salt is then treated with a solution of potassium iodide (KI). Unlike Sandmeyer reactions for introducing chlorine or bromine, the iodination of diazonium salts often proceeds readily without the need for a copper(I) catalyst google.com. The diazonium group is replaced by iodine with the evolution of nitrogen gas. This method is widely used for preparing iodoarenes, including those with electron-withdrawing groups like nitro substituents prepchem.comechemi.com. For example, 4-chloro-2-nitroaniline is converted to 4-chloro-1-iodo-2-nitrobenzene using this diazotization-iodination sequence nih.gov.
Table 3: Typical Conditions for Diazotization-Iodination
| Starting Material | Step 1: Diazotization Reagents | Step 2: Iodination Reagent | Product | Reference |
|---|---|---|---|---|
| o-Nitroaniline | NaNO₂, conc. H₂SO₄, 0-10 °C | KI | 1-Iodo-2-nitrobenzene | prepchem.com |
| 4-Chloro-2-nitroaniline | NaNO₂, conc. HCl, 0-5 °C | KI | 4-Chloro-1-iodo-2-nitrobenzene | nih.gov |
Multistep Synthesis via Sequential Functional Group Transformations
An alternative to direct iodination is a multistep approach where the functional groups are introduced sequentially. This can offer better control over regioselectivity and avoid the harsh conditions sometimes required for direct functionalization of deactivated rings.
Regioselective Nitration of Sulfonyl-Substituted Aromatics
A plausible multistep synthesis could begin with a precursor like 3-iodophenyl methyl sulfone. Nitration of this compound would be directed by both the iodo and methylsulfonyl groups. The methylsulfonyl group is a meta-director, and the iodo group is an ortho, para-director. Therefore, nitration would be expected to occur at the positions ortho to the iodine and meta to the methylsulfonyl group, leading to the desired this compound isomer. The synthesis of 2-nitro-4-methylsulfonylbenzoic acid by oxidation of 2-nitro-4-methylsulfonyltoluene demonstrates the feasibility of transformations on such substituted rings asianpubs.org.
Introduction and Manipulation of the Methylsulfonyl Moiety
The methylsulfonyl group can be introduced onto the aromatic ring at various stages of the synthesis. A common method involves the oxidation of a corresponding thioether (sulfide) or sulfinic acid.
For instance, a synthetic sequence could start with 4-nitrothiophenol. This can be reacted with a methylating agent to form methyl 4-nitrophenyl sulfide (B99878). Subsequent oxidation of the sulfide group, using an oxidant like hydrogen peroxide or potassium permanganate, would yield the methylsulfonyl group, forming 4-(methylsulfonyl)-1-nitrobenzene. A documented, albeit unexpected, synthesis of 1-(methylsulfonyl)-4-nitrobenzene involves the oxidation of 4-nitrophenylthioacetic acid with hydrogen peroxide, which also results in decarboxylation nih.gov.
Once 4-(methylsulfonyl)-1-nitrobenzene is formed, it can serve as the key precursor for the direct iodination strategies discussed in section 2.1.
Table 4: Synthesis of a Key Methylsulfonyl Precursor
| Starting Material | Reagents | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 4-Nitrothiophenol | 1. Chloroacetic acid; 2. H₂O₂ / Acetic anhydride | (4-Nitrophenylsulfonyl)acetic acid | 1-(Methylsulfonyl)-4-nitrobenzene | nih.gov |
Ortho-Directed Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com This approach utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as iodine, to introduce a substituent with high precision. wikipedia.org
For the synthesis of this compound, the precursor 1-(methylsulfonyl)-4-nitrobenzene is required. A documented synthesis of this precursor starts from 4-nitrothiophenol, which is reacted with chloroacetic acid under basic conditions to form 4-nitrophenylthioacetic acid. nih.goviucr.org Subsequent oxidation with hydrogen peroxide in acetic anhydride leads to the formation of 1-(methylsulfonyl)-4-nitrobenzene through an oxidative decarboxylation process. nih.goviucr.org
With the 1-(methylsulfonyl)-4-nitrobenzene precursor in hand, a DoM strategy can be employed. The methylsulfonyl group (-SO2CH3) can serve as an effective DMG. The reaction involves treating 1-(methylsulfonyl)-4-nitrobenzene with a strong base, typically an alkyllithium like n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. uwindsor.cabaranlab.org The sulfonyl group directs the lithiation to the adjacent C2 position (ortho-position). The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine (I2), to yield the final product, this compound.
Table 1: Proposed Reaction via Ortho-Directed Metalation and Iodination
| Step | Reactant | Reagents | Product | Description |
| 1 | 1-(Methylsulfonyl)-4-nitrobenzene | 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. Iodine (I₂) | This compound | The sulfonyl group directs metalation to the ortho position, followed by quenching with iodine to introduce the iodo group. |
The effectiveness of the sulfonyl group as a DMG, combined with the activation provided by the nitro group, makes this a theoretically viable and highly regioselective approach to the target compound.
Reactivity and Chemical Transformations of 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Center
The carbon-iodine bond in 2-iodo-4-(methylsulfonyl)-1-nitrobenzene is the primary site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide bond, compared to aryl bromides or chlorides, makes it an excellent substrate for these transformations. nih.gov
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.comnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govrsc.org In the context of this compound, this reaction allows for the introduction of a variety of aryl and vinyl substituents at the 2-position.
A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Detailed Research Findings:
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of the reaction are well-established. The reaction of an aryl iodide with an organoboron reagent, such as a boronic acid or its ester, proceeds in the presence of a palladium catalyst and a base. nih.gov The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield.
| Reactant 1 | Reactant 2 (Organoboron Reagent) | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-4-(methylsulfonyl)-1-nitrobenzene |
| This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Vinyl-4-(methylsulfonyl)-1-nitrobenzene |
Heck and Sonogashira Coupling Reactions with Olefins and Alkynes
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction facilitates the introduction of vinyl groups, leading to the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives.
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-4-(methylsulfonyl)-1-nitrobenzene derivatives.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Product |
|---|---|---|---|---|---|
| Heck Coupling | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 2-(alkenyl)-4-(methylsulfonyl)-1-nitrobenzene |
| Sonogashira Coupling | This compound | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(alkynyl)-4-(methylsulfonyl)-1-nitrobenzene |
Negishi and Stille Coupling Applications with Organozinc and Organotin Reagents
Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. nih.gov The coupling of this compound with various organozinc reagents allows for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org This method can be used to couple this compound with a wide array of organostannanes.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|---|
| Negishi Coupling | This compound | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ or NiCl₂(dppe) | 2-R-4-(methylsulfonyl)-1-nitrobenzene |
| Stille Coupling | This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-R-4-(methylsulfonyl)-1-nitrobenzene |
C-S Cross-Coupling for Aryl Sulfide (B99878) Formation
The formation of aryl sulfides is a significant transformation in organic synthesis, as the aryl sulfide moiety is present in many pharmaceuticals and materials. researchgate.net Transition metal-catalyzed C-S cross-coupling reactions provide an efficient method for synthesizing these compounds. nih.gov this compound can react with thiols or their corresponding thiolates in the presence of a suitable catalyst, typically based on copper or palladium, to form diaryl sulfides. organic-chemistry.org
Detailed Research Findings:
While direct examples with this compound are not explicitly detailed, the general methodology involves the reaction of an aryl iodide with a thiol in the presence of a catalyst and a base. Copper-catalyzed systems, often using CuI or CuO, have been shown to be effective for this transformation. nih.gov Palladium-based catalysts have also been developed for the cross-coupling of aryl halides with thiols. organic-chemistry.org
Influence of Nitro and Methylsulfonyl Groups on Cross-Coupling Chemoselectivity and Regioselectivity
The electron-withdrawing nature of the nitro and methylsulfonyl groups plays a crucial role in the reactivity of this compound in cross-coupling reactions. These groups activate the aryl iodide bond towards oxidative addition to the metal catalyst, which is often the rate-determining step in the catalytic cycle. This activation can lead to higher reaction rates and yields compared to less electron-deficient aryl iodides.
In terms of chemoselectivity, the C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions. Therefore, if other halogen substituents were present on the aromatic ring, the reaction would be expected to occur selectively at the iodo position.
Regioselectivity is generally not a concern in these reactions as the coupling occurs specifically at the carbon atom bearing the iodine. The strong directing effect of the iodine atom ensures that the new carbon-carbon or carbon-sulfur bond is formed at the 2-position of the benzene (B151609) ring. The presence of the nitro and methylsulfonyl groups does not alter this regioselectivity but rather enhances the reactivity at that specific site. Recent studies have also explored the use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings, where the nitro group itself is replaced. mdpi.comorganic-chemistry.orgnih.gov However, in the case of this compound, the much greater reactivity of the C-I bond would strongly favor coupling at the iodo-substituted position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two strong electron-withdrawing groups, the nitro and methylsulfonyl groups, ortho and para to the iodine atom, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com
The generally accepted mechanism for SNAr reactions involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. nih.gov
The rate of SNAr reactions is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the aromatic ring by electron-withdrawing groups. youtube.com For halogens as leaving groups, the reactivity order is typically F > Cl > Br > I. Although iodide is the best leaving group in SN1 and SN2 reactions, in SNAr the first step (nucleophilic attack) is usually rate-determining, and the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack. youtube.com
Despite iodide being a relatively poor leaving group in the context of SNAr compared to fluoride, the strong activation provided by the ortho-nitro and para-methylsulfonyl groups can still enable these reactions to proceed with strong nucleophiles.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methoxide (CH₃O⁻) | 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene | CH₃ONa in CH₃OH, heat |
| Ammonia (NH₃) | 2-Amino-4-(methylsulfonyl)-1-nitrobenzene | Aqueous or alcoholic ammonia, high temperature and pressure |
| Thiolate (RS⁻) | 2-(Alkylthio)-4-(methylsulfonyl)-1-nitrobenzene | NaSR in a polar aprotic solvent (e.g., DMF) |
Reduction Chemistry of this compound
The nitro group in this compound is susceptible to reduction, which can lead to various products depending on the reducing agent and reaction conditions. The presence of the iodo group introduces the possibility of a competing reductive dehalogenation reaction.
The selective reduction of the nitro group to an amine is a common and important transformation in organic synthesis. Several methods are available that can achieve this conversion while leaving the iodo and methylsulfonyl groups intact.
Table 2: Reagents for Selective Reduction of the Nitro Group
| Reagent/Method | Conditions | Comments |
| Tin(II) chloride (SnCl2) in acid | Typically in concentrated HCl or acetic acid. | A classic and reliable method for the reduction of aromatic nitro groups. It is generally chemoselective and will not reduce the sulfonyl group or the iodo group under standard conditions. stackexchange.com |
| Iron (Fe) powder in acidic medium | Fe in acetic acid or with a catalytic amount of HCl. | A cost-effective and widely used method for large-scale reductions of nitroarenes. It shows good selectivity for the nitro group. |
| Catalytic Hydrogenation | H2 gas with a catalyst such as Platinum (Pt) or Palladium (Pd) on carbon. | This method is very effective, but care must be taken to avoid reductive dehalogenation of the iodo group, which can sometimes occur, especially with Pd catalysts. Platinum-based catalysts are often more selective for nitro group reduction in the presence of aryl halides. |
| Sodium dithionite (B78146) (Na2S2O4) | In an aqueous or mixed aqueous/organic solvent system. | A mild reducing agent that can selectively reduce nitro groups. |
The product of this selective reduction would be 2-iodo-4-(methylsulfonyl)aniline, a valuable intermediate for further synthetic transformations.
Reductive dehalogenation is the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, the C-I bond can be cleaved under certain reductive conditions.
This reaction can occur as a side reaction during the catalytic hydrogenation of the nitro group, particularly when using palladium-based catalysts. The ease of reductive dehalogenation generally follows the trend I > Br > Cl > F. Aryl iodides are the most susceptible to this reaction.
Specific conditions that can promote reductive dehalogenation include:
Vigorous Catalytic Hydrogenation: High pressures of hydrogen, elevated temperatures, and prolonged reaction times with catalysts like Pd/C can lead to the cleavage of the C-I bond.
Certain Metal/Acid Systems: While generally selective, some metal-acid combinations under harsh conditions might cause dehalogenation.
Hydride Reagents: Strong hydride reagents are generally not used for the selective reduction of nitro groups to anilines as they can lead to other products, but some can effect dehalogenation.
The product of reductive dehalogenation of the starting material would be 4-(methylsulfonyl)-1-nitrobenzene. If both the nitro group is reduced and the iodo group is removed, the final product would be 4-(methylsulfonyl)aniline. Careful selection of the reducing agent and reaction conditions is therefore crucial to control the outcome of the reduction of this compound.
Radical Reactions and Single-Electron Transfer Processes Involving this compound
The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, making this compound susceptible to single-electron transfer (SET) processes. nih.gov This susceptibility is further enhanced by the presence of the methylsulfonyl group, another electron-withdrawing substituent. Upon accepting an electron, the nitroaromatic system can form a stable radical anion. rsc.org
General studies on nitrobenzene (B124822) and its derivatives have shown that they can be reduced via single-electron transfer from various donors, such as anionic organic bases, to form nitrobenzenide radical ion-pairs. acs.org This process establishes nitroarenes as versatile precursors for generating radical species under mild conditions. acs.org The formation of these radical anions can be initiated by chemical reductants or through electrochemical means. acs.org
While specific studies on the radical reactions of this compound are not extensively documented, the established principles of nitroaromatic chemistry suggest its potential to participate in such transformations. The presence of the iodine atom introduces another dimension to its radical chemistry. The carbon-iodine bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to generate an aryl radical. This reactivity is a cornerstone of various synthetic methodologies.
The interplay between the nitro group's ability to accept an electron and the iodo group's potential to act as a leaving group or a radical precursor could lead to complex reaction pathways. For instance, a single-electron transfer to the nitroaromatic system could potentially trigger the cleavage of the C-I bond in the resulting radical anion, a process known as a dissociative electron transfer.
The specific conditions required to initiate and control these radical and SET processes for this compound would depend on factors such as the choice of reducing agent or initiator, solvent, and reaction temperature. Further experimental investigation is necessary to fully elucidate the radical-mediated reactivity of this particular compound.
Functionalization of the Methylsulfonyl Group
The methylsulfonyl group in this compound offers another avenue for chemical modification. The sulfur atom in the +6 oxidation state strongly polarizes the adjacent methyl group, rendering the α-protons acidic. organic-chemistry.org This acidity allows for the deprotonation of the methyl group by a suitable base to form a stabilized α-sulfonyl carbanion. documentsdelivered.com
This α-sulfonyl carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the elaboration of the methylsulfonyl side chain. organic-chemistry.org Common transformations involving α-sulfonyl carbanions include alkylation, acylation, and aldol-type condensation reactions. These reactions provide a pathway to introduce new carbon-carbon bonds and extend the molecular framework.
The general reactivity of α-sulfonyl carbanions is well-established; however, the application of these reactions specifically to this compound has not been widely reported. The presence of the strongly electron-withdrawing nitro group and the reactive iodo substituent on the aromatic ring could influence the stability and reactivity of the α-sulfonyl carbanion. Moreover, the choice of base and reaction conditions would need to be carefully selected to avoid competing reactions, such as nucleophilic aromatic substitution at the position of the iodine or nitro group.
Below is a table summarizing potential functionalization reactions of the methylsulfonyl group based on the general reactivity of aryl methyl sulfones.
| Reaction Type | Electrophile Example | Potential Product Structure |
| Alkylation | Alkyl halide (R-X) | |
| Acylation | Acyl chloride (RCOCl) | |
| Aldol Addition | Aldehyde (R'CHO) |
Note: These are illustrative examples of potential reactions and the specific outcomes would require experimental validation for this compound.
Further research is required to explore the scope and limitations of the functionalization of the methylsulfonyl group in this specific molecule, which could lead to the synthesis of novel derivatives with potentially interesting chemical and physical properties.
Applications of 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene As a Synthetic Building Block
Precursor in the Construction of Advanced Organic Scaffolds
The strategic positioning of the iodo, nitro, and methylsulfonyl groups on the benzene (B151609) ring allows for selective and sequential reactions, providing access to a wide array of complex molecular architectures that are often challenging to synthesize through other methods.
The term "orthogonal functionality" refers to the presence of multiple reactive sites within a molecule that can be addressed independently of one another due to their differing reactivity. 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is an exemplary scaffold for demonstrating this principle. The three functional groups exhibit distinct chemical behaviors, enabling a chemist to perform a sequence of transformations in a controlled manner.
The Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions. It can readily participate in a variety of C-C and C-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at the C2 position.
The Nitro Group: The nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride) to an amino group. This amino group can then be further functionalized, for instance, through diazotization to introduce other functionalities, or via acylation or alkylation.
The Methylsulfonyl Group: The methylsulfonyl (–SO2CH3) group is a strongly electron-withdrawing and generally stable functional group. It is typically unreactive under the conditions used to modify the iodo and nitro groups, thus acting as a stable directing group and influencing the electronic properties of the aromatic ring throughout a synthetic sequence.
This orthogonality allows for a synthetic strategy where, for example, a Suzuki-Miyaura coupling is first performed at the iodo position, followed by the reduction of the nitro group, all while the methylsulfonyl group remains intact. This stepwise approach is invaluable for the regioselective synthesis of polysubstituted arenes with well-defined substitution patterns.
Table 1: Orthogonal Reactivity of Functional Groups in this compound
| Functional Group | Position | Typical Reactions | Relative Reactivity/Conditions |
| Iodo | C2 | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig | High reactivity in Pd-catalyzed cross-coupling |
| Nitro | C1 | Reduction to amine (e.g., H2/Pd, SnCl2) | Requires specific reducing agents |
| Methylsulfonyl | C4 | Generally stable and unreactive | Stable under most cross-coupling and reduction conditions |
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can be a key starting material for the synthesis of various substituted heterocyclic systems.
Synthesis of Indoles: The synthesis of substituted indoles can be envisioned through several pathways starting from this compound. One common method is the reductive cyclization of a 2-nitrostyrene derivative. For example, a Sonogashira coupling at the iodo position with a terminal alkyne, followed by partial reduction of the alkyne and subsequent reductive cyclization of the nitro group, would lead to the formation of a substituted indole (B1671886). The electron-withdrawing methylsulfonyl group would remain on the indole scaffold, influencing its electronic properties.
Synthesis of Furans: The construction of a furan (B31954) ring can be achieved through various synthetic strategies. For instance, a Sonogashira coupling of this compound with a propargyl alcohol derivative can provide a precursor that, upon subsequent intramolecular cyclization, yields a substituted furan. Alternatively, palladium-catalyzed coupling reactions can be employed to introduce a substituent that can then participate in a Paal-Knorr furan synthesis with a 1,4-dicarbonyl compound.
Utility in the Development of Ligands and Catalysts for Organic Reactions
The development of novel ligands is crucial for advancing transition-metal catalysis. The structure of this compound offers a platform for the synthesis of new ligand architectures.
For example, the iodo group can be substituted with a phosphine (B1218219) moiety through reactions with secondary phosphines or their derivatives. The resulting phosphine ligand would bear both a nitro and a methylsulfonyl group, which could electronically tune the properties of a metal center. Furthermore, the nitro group can be reduced to an amine, which can then be incorporated into multidentate ligands, such as P,N-ligands or N-heterocyclic carbene (NHC) precursors. The synthesis of NHC precursors often involves the reaction of a primary amine with a glyoxal (B1671930) derivative, followed by cyclization. The aniline (B41778) derived from the reduction of this compound could serve as a precursor for one of the N-substituents on the imidazole (B134444) ring of an NHC.
Intermediate in the Preparation of Precursors for Functional Materials and Polymers
Functional materials and polymers with specific electronic or optical properties are in high demand. The highly functionalized nature of this compound makes it an attractive intermediate for the synthesis of monomers that can be incorporated into polymers.
For instance, after conversion of the iodo group to a vinyl or styrenyl group via a Heck or Suzuki-Miyaura coupling, the resulting monomer could be polymerized. The presence of the strongly electron-withdrawing nitro and methylsulfonyl groups would significantly influence the electronic properties of the resulting polymer, potentially leading to applications in organic electronics. Similarly, the nitro group could be converted into other functional groups suitable for polymerization, such as a hydroxyl or carboxyl group, after appropriate chemical transformations. The sulfonyl group, being robust, would impart specific solubility and thermal properties to the final material.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of chemistry. This compound is an excellent model system for such studies.
By systematically modifying the molecule at the iodo and nitro positions, a library of derivatives can be synthesized. For example, a series of aryl groups with different electronic properties (electron-donating or electron-withdrawing) can be introduced at the C2 position via Suzuki-Miyaura coupling. The impact of these substituents on the rate of reduction of the nitro group can then be quantitatively studied. This would provide valuable data on the electronic communication through the benzene ring, modulated by the static presence of the methylsulfonyl group. Such studies are crucial for the rational design of new catalysts, functional materials, and biologically active molecules where fine-tuning of electronic properties is key.
Table 2: Potential Derivatives of this compound for Structure-Reactivity Studies
| Reaction at C2 (Iodo) | Subsequent Reaction at C1 (Nitro) | Potential Study |
| Suzuki-Miyaura with Ar-B(OH)2 | Reduction to -NH2 | Effect of Ar group on reduction rate |
| Sonogashira with R-C≡CH | Cyclization reactions | Influence of R group on cyclization efficiency |
| Buchwald-Hartwig with R2NH | Further functionalization of the amine | Impact of R2N group on the reactivity of the sulfonyl group |
Mechanistic Investigations and Computational Studies of 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene
Elucidation of Reaction Mechanisms for Key Transformations
Detailed experimental studies on the reaction kinetics and thermodynamics of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene are not extensively documented in the public domain. However, by drawing parallels with related nitroaromatic and iodo-substituted compounds, a theoretical framework for its reactivity can be established. The primary transformations of interest for this substrate would likely involve nucleophilic aromatic substitution (SNAAr) reactions, given the strong activation of the benzene (B151609) ring by the nitro and methylsulfonyl groups.
A hypothetical reaction pathway for a nucleophilic aromatic substitution is presented below:
| Step | Description | Kinetic Parameters | Thermodynamic Parameters |
| 1 | Nucleophilic attack | Rate constant (k1) | Activation Energy (Ea1) |
| 2 | Formation of Meisenheimer complex | Intermediate stability | Enthalpy of formation (ΔHf) |
| 3 | Departure of the leaving group | Rate constant (k2) | Activation Energy (Ea2) |
| 4 | Product formation | Overall rate | Overall ΔG |
In the context of SNAAr, the key intermediate is the Meisenheimer complex. For this compound, nucleophilic attack could theoretically occur at the carbon bearing the iodo group or the nitro group. The attack at the C-I position is generally more favorable due to iodine being a better leaving group than the nitro group.
The transition state leading to the Meisenheimer complex would involve the partial formation of the new bond with the nucleophile and partial breaking of the aromatic π-system. A second transition state would be associated with the departure of the iodide ion to restore aromaticity. These high-energy species are transient and not directly observable but can be characterized using computational methods. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect and characterize the more stable Meisenheimer intermediate under specific reaction conditions.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules like this compound.
The electronic structure of this compound is characterized by a significant polarization of the aromatic ring. The potent electron-withdrawing nature of the nitro and methylsulfonyl groups leads to a depletion of electron density from the benzene ring. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. rsc.org
Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For this compound, the LUMO is expected to be of low energy and localized on the aromatic ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
DFT methods can be employed to predict the reactivity and regioselectivity of this compound in various reactions. By calculating the energies of possible intermediates and transition states, the most likely reaction pathways can be identified. ijrti.org For instance, in a nucleophilic aromatic substitution, DFT calculations can determine whether the nucleophile will preferentially attack the carbon attached to the iodine or another position on the ring.
Molecular electrostatic potential (MEP) maps can visually represent the electron density distribution and highlight the electrophilic sites on the molecule, which are the most probable targets for nucleophilic attack. For this compound, the regions around the carbon atoms attached to the electron-withdrawing groups would exhibit a positive electrostatic potential.
The conformation of this compound is influenced by the steric and electronic interactions between its substituents. The rotational barriers around the C-S and C-N bonds can be calculated to determine the most stable conformers.
An interesting structural feature to investigate would be the potential for intramolecular interactions, specifically between the iodine atom and an oxygen atom of the adjacent nitro group. Such I...O interactions, a type of halogen bond, can influence the molecule's conformation and reactivity. researchgate.net These interactions are characterized by distances shorter than the sum of the van der Waals radii of the involved atoms and can be identified and quantified through computational analysis. The strength and nature of these interactions can be further elucidated using techniques like Quantum Theory of Atoms in Molecules (QTAIM).
Spectroscopic Techniques for Mechanistic Insight (e.g., In-situ NMR, IR)
The elucidation of reaction mechanisms involving this compound can be significantly advanced through the application of in-situ spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-invasive methods allow for the real-time monitoring of reacting species, providing crucial data on reaction kinetics, the formation of transient intermediates, and the evolution of products. While detailed mechanistic studies specifically employing in-situ spectroscopy on this compound are not extensively documented in publicly available literature, the principles of these techniques are well-established and their application can be illustrated through the analysis of analogous systems.
In-situ NMR spectroscopy is a powerful tool for tracking the progress of a reaction directly within the NMR tube. By acquiring spectra at regular intervals, it is possible to observe the disappearance of starting materials and the appearance of products. Crucially, this technique can also detect the presence of reaction intermediates, even if they are present in low concentrations or are short-lived. For a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound, ¹H NMR spectroscopy would be invaluable. The aromatic region of the spectrum would show distinct signals for the protons on the benzene ring of the starting material. As the reaction proceeds, new sets of signals corresponding to the product would emerge, allowing for the quantification of each species over time.
For instance, in a related compound like 1-iodo-4-nitrobenzene (B147127), the aromatic protons appear as two distinct doublets. The introduction of a nucleophile would lead to a shift in the positions of these signals in the product, providing a clear way to monitor the reaction's progress.
Illustrative ¹H NMR Data for an Analogous Compound
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene | H-2, H-6 | ~7.95 | d | ~8.8 |
| H-3, H-5 | ~7.92 | d | ~8.8 |
Similarly, in-situ Infrared (IR) spectroscopy can provide valuable mechanistic information by monitoring changes in the vibrational frequencies of functional groups. The strong electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂CH₃) groups in this compound gives rise to characteristic IR absorption bands. The symmetric and asymmetric stretching vibrations of the nitro group are particularly informative. During a reaction, any transformation involving these groups would result in a noticeable change in the IR spectrum. For example, if the nitro group were to be reduced, the strong absorption bands associated with it would disappear and be replaced by new bands corresponding to the resulting amino group.
The C-I bond also has a characteristic vibration, although it is typically weaker and in the far-IR region. Changes in the substitution pattern on the aromatic ring would influence the vibrational modes of the entire molecule, which could be tracked in real-time.
Illustrative IR Data for Functional Groups in Aromatic Nitro Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Symmetric Stretch | 1120 - 1160 | |
| C-I | Stretch | 485 - 610 |
By combining the data from both in-situ NMR and IR spectroscopy, a more complete picture of the reaction mechanism can be constructed. The kinetic data obtained can be used to determine reaction orders and activation parameters, while the identification of intermediates can help to confirm or refute proposed mechanistic pathways. While specific experimental data for this compound is pending, the application of these powerful analytical techniques holds great promise for future mechanistic investigations of this compound.
Analytical Methodologies for Research Scale Investigation and Quality Control of 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating "2-Iodo-4-(methylsulfonyl)-1-nitrobenzene" from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and real-time monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" due to its high resolution and sensitivity. A reverse-phase HPLC method is typically developed for this purpose. While specific application notes for this exact compound are not prevalent, methods for structurally similar compounds, such as "2-Chloro-1-iodo-4-nitrobenzene," provide a strong basis for method development. sielc.com
A typical HPLC method would involve a C18 stationary phase, which is effective for retaining nonpolar to moderately polar aromatic compounds. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This method would be expected to resolve the target compound from potential impurities, with the retention time being influenced by the precise mobile phase composition and gradient.
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. Due to the presence of the polar nitro and methylsulfonyl groups and the heavy iodine atom, "this compound" is expected to have a high boiling point and limited thermal stability, making direct GC analysis challenging. It could be susceptible to degradation in the high temperatures of the GC inlet and column.
For these reasons, GC is less commonly the primary choice for purity analysis of this compound compared to HPLC. However, it could be employed for the analysis of more volatile starting materials or potential volatile byproducts. Should GC analysis of the title compound be necessary, derivatization to a more volatile and thermally stable analogue might be required. Furthermore, techniques like GC coupled with mass spectrometry (GC-MS) could be valuable for identifying impurities, as seen in the analysis of nitrobenzene (B124822) oxidation products. researchgate.net
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation in Research Contexts
Spectroscopic techniques are crucial for the unambiguous confirmation of the molecular structure of "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For "this compound," both ¹H and ¹³C NMR would provide definitive information about its constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. Based on the substitution pattern, the three aromatic protons would appear as a complex multiplet system. The electron-withdrawing nature of the nitro and methylsulfonyl groups would shift these protons downfield. stackexchange.com The methyl group protons would appear as a singlet, typically in the range of 3.0-3.5 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the nitro group and the one bearing the methylsulfonyl group would be significantly deshielded. The carbon atom bonded to the iodine would also exhibit a characteristic chemical shift. chemicalbook.com
Predicted NMR Data (in CDCl₃):
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (sulfonyl) | ~3.1 (s, 3H) | ~45 |
| Aromatic CH | 8.0 - 8.5 (m, 3H) | 120 - 150 |
| C-I | - | ~95 |
| C-SO₂CH₃ | - | ~140 |
| C-NO₂ | - | ~150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound" (Molecular Formula: C₇H₆INO₄S), the molecular ion peak [M]⁺ would be expected at m/z 342.9. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of characteristic functional groups. Common fragmentation pathways for related nitroaromatic and sulfonyl compounds suggest the observation of fragments corresponding to the loss of NO₂ (m/z 46), SO₂CH₃ (m/z 79), and the iodine atom (m/z 127). nih.govnist.gov
Predicted Key Mass Fragments:
| m/z | Possible Fragment |
| 343 | [M]⁺ |
| 297 | [M - NO₂]⁺ |
| 264 | [M - SO₂CH₃]⁺ |
| 216 | [M - I]⁺ |
| 76 | [C₆H₄]⁺ |
X-Ray Crystallography for Solid-State Structural Characterization
For crystalline solids, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique can unambiguously confirm the connectivity of atoms and the substitution pattern on the benzene (B151609) ring.
While a crystal structure for "this compound" is not publicly available, data for related compounds like "1-(Methylsulfonyl)-4-nitrobenzene" demonstrate the feasibility of obtaining high-quality crystals for X-ray diffraction analysis. nih.gov Such an analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state, offering insights into the molecule's conformation and packing.
Future Perspectives and Research Challenges for 2 Iodo 4 Methylsulfonyl 1 Nitrobenzene
Development of More Atom-Economical and Stereoselective Transformations
A primary challenge in modern synthetic chemistry is the development of reactions that are both atom-economical and stereoselective. masterorganicchemistry.comprimescholars.com For 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene, this presents a significant opportunity for innovation.
Future research will likely focus on designing transformations that incorporate a majority of the atoms from the starting materials into the final product, thereby minimizing waste. primescholars.com One promising avenue is the development of catalytic cycles that utilize the inherent reactivity of the iodo and nitro groups to facilitate cascade reactions. For instance, an iodine-catalyzed approach could lead to highly atom-economical syntheses, a concept that has been successfully applied in the preparation of other complex molecules. rsc.org A reagentless, 100% atom-economic, and scalable synthetic method has been developed for the highly regio- and stereoselective iodosulfenylation of alkynes, showcasing the potential for such green chemistry approaches. rsc.org
Furthermore, the development of stereoselective reactions is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. masterorganicchemistry.com For this compound, this could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at or adjacent to the functionalized benzene (B151609) ring. An example of this is the organocatalytic conjugate addition to nitroalkenes for the stereoselective synthesis of highly functionalized nitrocyclopropanes. nih.gov
Table 1: Key Goals for Future Transformations of this compound
| Research Goal | Key Challenge | Potential Approach |
| High Atom Economy | Minimizing stoichiometric waste | Development of cascade reactions and catalytic cycles. primescholars.comrsc.org |
| High Stereoselectivity | Control of chirality in products | Use of chiral catalysts and auxiliaries. masterorganicchemistry.comnih.gov |
| Green Chemistry | Reducing environmental impact | Reagentless synthesis, use of benign solvents. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is central to unlocking the full synthetic potential of this compound. The electron-withdrawing nature of the nitro and methylsulfonyl groups significantly influences the reactivity of the C-I bond, making it amenable to a variety of catalytic cross-coupling reactions.
Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net Future research will likely focus on developing more efficient and versatile palladium catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, an efficient palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) has been achieved under mild, aerobic, copper-free, and ligand-free conditions. nih.govresearchgate.net
Beyond palladium, the exploration of catalysts based on more abundant and less expensive metals like copper, iron, and nickel is a growing area of interest. These catalysts could offer alternative reactivity and selectivity profiles for the transformation of this compound.
The inherent functionality of the molecule also allows for the investigation of dual catalytic systems, where two different catalysts work in concert to promote sequential or cascade reactions. This could enable the construction of complex molecular architectures in a single synthetic operation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govnih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. amt.ukeuropa.eu
Given that nitration reactions are often highly exothermic, flow chemistry provides a safer means of synthesis. europa.euvapourtec.com The principles of flow chemistry can be applied to the synthesis and subsequent transformations of this compound, leading to higher yields and purity. researchgate.net
Automated synthesis platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of new reactions and molecules. nih.govnih.govresearchgate.netresearchgate.net By incorporating this compound into these platforms, researchers can rapidly screen a wide range of reaction conditions, catalysts, and coupling partners to identify optimal synthetic routes. This high-throughput approach can significantly reduce the time and resources required for the development of new chemical entities. youtube.com
Table 2: Advantages of Integrating this compound into Advanced Synthesis Platforms
| Platform | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. amt.ukeuropa.eu | Safer synthesis and transformations, particularly for nitration and other exothermic reactions. vapourtec.com |
| Automated Synthesis | High-throughput screening, rapid optimization, data-driven discovery. nih.govnih.gov | Accelerated discovery of new reactions and derivatives. youtube.com |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for the design of novel molecules with specific, tailored properties. nih.gov In the context of this compound, computational methods can be employed to predict the reactivity of the molecule and to design new derivatives with enhanced or altered chemical behavior.
Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure of the molecule and to predict the regioselectivity of its reactions. nih.gov This information can guide the design of new substrates for specific transformations. Computational studies have been successfully used to understand the structure and reactivity of related sulfonamide compounds. mdpi.com
Furthermore, computational screening can be used to identify potential catalysts for new reactions involving this compound. By simulating the interaction between the substrate and a library of potential catalysts, researchers can identify promising candidates for experimental validation. This approach can significantly accelerate the discovery of new and improved catalytic systems.
The in silico design of derivatives with specific electronic and steric properties could also open up new applications in materials science and medicinal chemistry. For example, by tuning the electronic properties of the aromatic ring through the introduction of additional substituents, it may be possible to create novel materials with interesting optical or electronic properties.
Q & A
Q. What are the recommended methods for synthesizing 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common route starts with nitration of a methylsulfonyl-substituted benzene derivative, followed by iodination. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Iodination : Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in dichloromethane at 25–40°C .
- Optimization :
- Temperature : Lower iodination temperatures (e.g., 25°C) reduce side reactions like dehalogenation.
- Catalyst Loading : 10 mol% FeCl₃ improves regioselectivity for the ortho-iodo position relative to the methylsulfonyl group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >90% purity.
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
Answer: A multi-technique approach ensures structural validation and purity assessment:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–I bond: ~2.09 Å, S=O bonds: ~1.43 Å). Use SHELXL for refinement and ORTEP-3 for visualization .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.2–8.5 ppm) and methylsulfonyl CH₃ (δ 3.1 ppm) .
- IR : Confirm nitro (1530 cm⁻¹, asymmetric stretch) and sulfonyl (1350 cm⁻¹, S=O) groups.
- Mass Spectrometry (HRMS) : Exact mass matches [M+H]⁺ for C₇H₅INO₄S (theoretical: 325.9064) .
Q. Table 1: Key Analytical Parameters
| Technique | Target Signal/Feature | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | Aromatic H (multiplet) | δ 8.2–8.5 ppm |
| IR | NO₂ asymmetric stretch | 1530 cm⁻¹ |
| X-ray | C–I bond length | 2.09 Å |
Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Collect iodinated byproducts separately; treat with sodium thiosulfate to reduce iodine toxicity before disposal .
- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent photodecomposition and hydrolysis .
Advanced Research Questions
Q. How does the electronic environment of the iodine substituent in this compound influence its reactivity in cross-coupling reactions, and what strategies mitigate dehalogenation side reactions?
Answer:
- Electronic Effects : The electron-withdrawing nitro and methylsulfonyl groups polarize the C–I bond, enhancing iodine’s leaving-group ability. This facilitates Suzuki-Miyaura couplings but increases susceptibility to premature dehalogenation.
- Mitigation Strategies :
Q. What computational modeling approaches can predict the interaction mechanisms between this compound and biological targets, such as enzyme active sites?
Answer:
- Docking Studies : Use AutoDock Vina to model binding poses with targets like GLUT5 (a glucose transporter). The iodine atom’s van der Waals volume and sulfonyl group’s hydrogen-bonding capacity are critical for affinity predictions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Monitor RMSD values; <2 Å indicates stable binding .
- QSAR : Correlate substituent electronegativity (e.g., Hammett σ constants) with inhibitory activity to guide structural modifications .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., regioselectivity or byproduct formation) during functionalization of this compound?
Answer:
- Controlled Experiments : Systematically vary reaction parameters (temperature, solvent polarity) and analyze outcomes via HPLC. For example, higher polarity solvents (DMF vs. THF) favor para-substitution in Ullmann couplings .
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace byproduct origins (e.g., nitro group reduction to amine under acidic conditions) .
- Advanced Spectroscopy : In situ IR monitors intermediate species (e.g., Pd-aryl complexes) to identify competing pathways .
Q. Table 2: Reaction Optimization Variables
| Variable | Effect on Regioselectivity | Optimal Condition |
|---|---|---|
| Solvent Polarity | High polarity → para preference | DMF |
| Catalyst | Pd(OAc)₂ with SPhos ligand | 5 mol% loading |
| Temperature | 80–100°C reduces dehalogenation | 90°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
